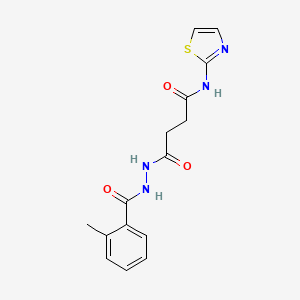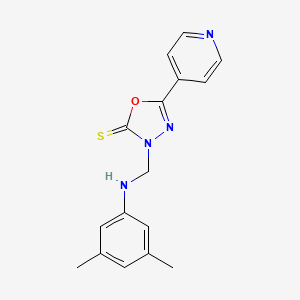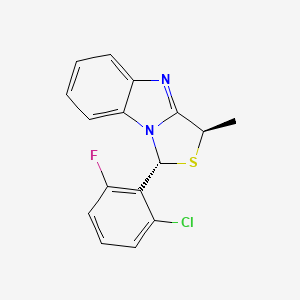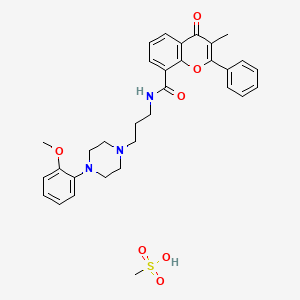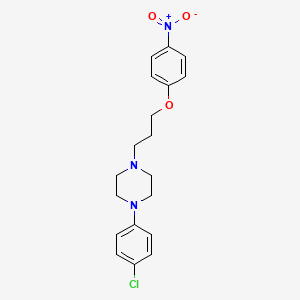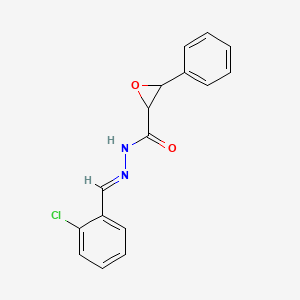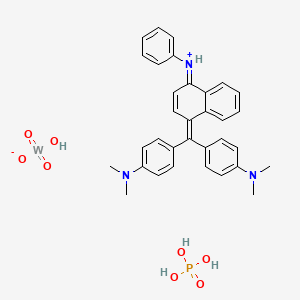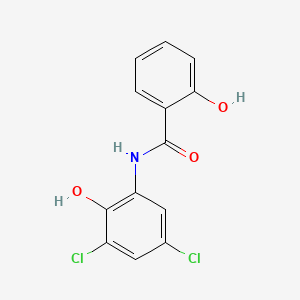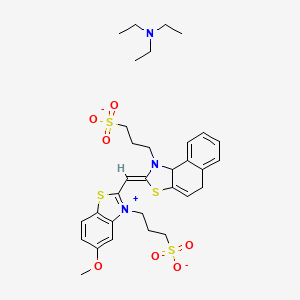![molecular formula C12H14O6 B15188173 Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]- CAS No. 72018-08-7](/img/structure/B15188173.png)
Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,5-Dimethoxyphenyl)methyl)propanedioic acid is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a propanedioic acid moiety attached to the phenyl ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid typically involves the reaction of 2,5-dimethoxybenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl chloride reacts with the malonate ester to form the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours, followed by acidification and purification steps to isolate the product.
Industrial Production Methods
Industrial production of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
((2,5-Dimethoxyphenyl)methyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
((2,5-Dimethoxyphenyl)methyl)propanedioic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, which can be explored for therapeutic applications.
Medicine
The compound and its derivatives have potential applications in medicinal chemistry. They can be investigated for their pharmacological properties and used in the design of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, ((2,5-Dimethoxyphenyl)methyl)propanedioic acid can be utilized in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, its derivatives may inhibit or activate specific enzymes, alter signal transduction pathways, or bind to receptors, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Dimethoxyphenyl)acetic acid
- (2,5-Dimethoxyphenyl)propanoic acid
- (2,5-Dimethoxyphenyl)butanoic acid
Uniqueness
((2,5-Dimethoxyphenyl)methyl)propanedioic acid is unique due to its specific structural features, such as the presence of both methoxy groups and the propanedioic acid moiety This combination of functional groups imparts distinct chemical and physical properties, making it different from other similar compounds
Propriétés
Numéro CAS |
72018-08-7 |
|---|---|
Formule moléculaire |
C12H14O6 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-[(2,5-dimethoxyphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C12H14O6/c1-17-8-3-4-10(18-2)7(5-8)6-9(11(13)14)12(15)16/h3-5,9H,6H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
HSUUQNZJIBIZOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


